5-Ethoxy-1,2,4-thiadiazol-3-amine
Overview
Description
5-Ethoxy-1,2,4-thiadiazol-3-amine is a chemical compound with the molecular formula C4H7N3OS and a molecular weight of 145.18 . It is used for research purposes .
Synthesis Analysis
The synthesis of similar compounds, such as (Z)-2-(5-amino-1,2,4-thiadiazol-3-yl)-2-ethoxyiminoacetic acid, has been reported . The process involves several steps, including oximation and alkylation on cyanoacetamide to get 2-cyano-2-hydroxyiminoacetamide, which then reacts with phosphorus oxychloride to form 2-ethyoxyiminopropanedinitrile . This compound then undergoes aminolysis, bromination, and reaction with KSCN, followed by hydrolysis to get the final product .Molecular Structure Analysis
The molecular structure of 5-Ethoxy-1,2,4-thiadiazol-3-amine consists of a thiadiazole ring with an ethoxy group at the 5-position and an amine group at the 3-position . Thiadiazole derivatives have four isomeric forms: 1,3,4-thiadiazole; 1,2,3-thiadiazole; 1,2,4-thiadiazole; and 1,2,5-thiadiazole . In published studies, 1,3,4-thiadiazole derivatives tend to show the most significant therapeutic potential .Physical And Chemical Properties Analysis
The physical and chemical properties of 5-Ethoxy-1,2,4-thiadiazol-3-amine include a molecular weight of 145.18 and a molecular formula of C4H7N3OS . It should be stored in a dark place, under an inert atmosphere, at 2-8°C .Scientific Research Applications
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Antimicrobial Agents
- Field: Medicinal Chemistry
- Application: 1,3,4-thiadiazoles have been synthesized and tested for their antimicrobial activity against various microorganisms .
- Method: The compounds are synthesized via reaction of hydrazonoyl halides with each of alkyl carbothioates, carbothioamides and 7-thioxo-5,6,7,8-tetrahydropyrimido .
- Results: The newly synthesized compounds showed antimicrobial activity against various microorganisms .
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Anticancer Agents
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Antidiabetic Agents
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Antihypertensive Agents
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Anti-inflammatory Agents
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Antiviral Agents
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Metal Chelates
- Field: Inorganic Chemistry
- Application: Aminothiazole Schiff base ligands were designed by reacting 1,3-thiazol-2-amine and 6-ethoxy-1,3-benzothiazole-2-amine separately with 3-methoxy-2-hydroxybenzaldehyde . These ligands were then used to create metal chelates .
- Method: The ligands were exploited in lieu of chelation with bivalent metal (cobalt, nickel, copper, and zinc) chlorides in a 1:2 (M:L) ratio .
- Results: The spectral (UV Vis, FT-IR, and MS), as well as magnetic, results suggested their octahedral geometry . Their bioactive nature was designated by global reactivity parameters .
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Antimicrobial Agents
- Field: Medicinal Chemistry
- Application: A series of 1,3,4-thiadiazole derivatives were designed and synthesized using N-(4-nitrophenyl)acetohydrazonoyl bromide and 1-[3,5-dimethyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]ethan-1-one as starting materials . These compounds were evaluated as antimicrobial agents .
- Method: The newly synthesized compounds were fully characterized by 1H NMR, 13C NMR, IR, MS, and elemental analysis .
- Results: Four compounds outperformed the other produced compounds in terms of antimicrobial activity .
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Urease Inhibitory Activity
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Antioxidant Activity
- Field: Biochemistry
- Application: Aminothiazole Schiff base ligands were designed by reacting 1,3-thiazol-2-amine and 6-ethoxy-1,3-benzothiazole-2-amine separately with 3-methoxy-2-hydroxybenzaldehyde . These ligands were then used to create metal chelates . The antioxidant activity, evaluated as DPPH and ferric reducing power, gave the highest inhibition (%) as 72.0 0.11% ± (IC50 = 144 0.11 L) and 66.3% (IC50 = 132 0.11 L) for compounds (3) and (8), respectively .
- Method: The ligands were exploited in lieu of chelation with bivalent metal (cobalt, nickel, copper, and zinc) chlorides in a 1:2 (M:L) ratio .
- Results: All metal complexes were found to be more biocompatible than free ligands due to their chelation phenomenon .
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Antimicrobial Agents
- Field: Medicinal Chemistry
- Application: A series of 1,3,4-thiadiazole derivatives were designed and synthesized using N-(4-nitrophenyl)acetohydrazonoyl bromide and 1-[3,5-dimethyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]ethan-1-one as starting materials . These compounds were evaluated as antimicrobial agents .
- Method: The newly synthesized compounds were fully characterized by 1H NMR, 13C NMR, IR, MS, and elemental analysis .
- Results: Four compounds outperformed the other produced compounds in terms of antimicrobial activity .
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Urease Inhibitory Activity
Safety And Hazards
The safety information for 5-Ethoxy-1,2,4-thiadiazol-3-amine includes several precautionary statements, such as P261 (avoid breathing dust/fume/gas/mist/vapors/spray), P264 (wash thoroughly after handling), P270 (do not eat, drink or smoke when using this product), and others . The hazard statements include H302 (harmful if swallowed), H312 (harmful in contact with skin), H315 (causes skin irritation), H319 (causes serious eye irritation), H332 (harmful if inhaled), and H335 (may cause respiratory irritation) .
Future Directions
Future research could focus on the development of new methods for the synthesis of 1,3,4-thiadiazol-2-amine derivatives in a one-pot manner using the reaction between a thiosemicarbazide and carboxylic acid without toxic additives such as POCl3 or SOCl2 . Additionally, the design, synthesis, and evaluation of novel 2-((5-amino-1,3,4-thiadiazol-2-yl)thio)-N-arylacetamide derivatives for their urease inhibitor activities could be a promising direction .
properties
IUPAC Name |
5-ethoxy-1,2,4-thiadiazol-3-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7N3OS/c1-2-8-4-6-3(5)7-9-4/h2H2,1H3,(H2,5,7) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IXAWHRSYSKUNOL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC(=NS1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7N3OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10375690 | |
Record name | 5-Ethoxy-1,2,4-thiadiazol-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10375690 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Ethoxy-1,2,4-thiadiazol-3-amine | |
CAS RN |
89124-90-3 | |
Record name | 5-Ethoxy-1,2,4-thiadiazol-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10375690 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 89124-90-3 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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